molecular formula C27H27N3O3S B2442827 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115418-15-9

3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2442827
CAS No.: 1115418-15-9
M. Wt: 473.59
InChI Key: WOYFPTMUGUMSIR-UHFFFAOYSA-N
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Description

3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties

Properties

IUPAC Name

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYFPTMUGUMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid with formamide or its derivatives.

    Introduction of the Benzyl and Methoxybenzyl Groups: The benzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions using appropriate benzyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under basic conditions.

    Final Functionalization:

Chemical Reactions Analysis

3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions using reagents like sodium hydride or potassium tert-butoxide.

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as radioiodination using N-bromosuccinimide (NBS) and iodine.

Scientific Research Applications

3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as monoamine oxidase and certain kinases, leading to the disruption of cellular signaling pathways. Additionally, its antiviral activity is attributed to its ability to bind to viral proteins and inhibit their function, thereby preventing viral replication .

Comparison with Similar Compounds

3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives such as:

    2-Phenylquinazoline: Known for its anticancer properties.

    4-Aminoquinazoline: Used in the treatment of malaria.

    6,7-Dimethoxyquinazoline: Studied for its potential as an anti-inflammatory agent.

The uniqueness of 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide lies in its multifunctional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The presence of a benzyl group, a methoxyphenyl moiety, and a sulfanyl group suggests potential interactions with various biological targets.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Many compounds in this class inhibit kinases involved in cancer progression. For example, certain quinazoline derivatives have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research indicates that some quinazoline derivatives possess antimicrobial activity. The structure of the compound may allow it to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Studies have reported that modifications in the quinazoline structure can enhance antimicrobial potency.

Anti-inflammatory Effects

Compounds similar to the one described have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of quinazoline derivatives often involves:

  • Kinase Inhibition : Compounds can act as ATP-competitive inhibitors, blocking signaling pathways that promote cell growth and survival.
  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit enzymes like topoisomerases or proteases, which are crucial for cancer cell survival and proliferation.

Case Studies

  • Anticancer Activity : A study on a related quinazoline derivative showed significant inhibition of tumor growth in xenograft models, indicating potential for therapeutic use in oncology.
  • Antimicrobial Study : Another investigation revealed that a modified quinazoline compound exhibited potent activity against Gram-positive bacteria, suggesting its utility as a new antibiotic agent.
  • Anti-inflammatory Research : A recent study highlighted that specific quinazoline derivatives reduced inflammation markers in animal models of arthritis.

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